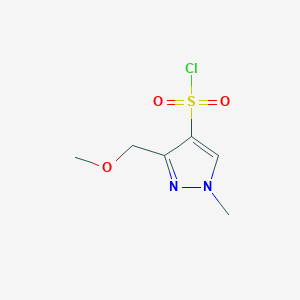

3-(methoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned seems to be a type of organic compound known as a sulfonyl chloride. Sulfonyl chlorides are a group of organic compounds sharing a common functional group R-SO2-Cl, where R is an organic group . They are often used in organic synthesis.

Molecular Structure Analysis

The molecular structure of a sulfonyl chloride generally consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a chlorine atom and an R group .

Chemical Reactions Analysis

Sulfonyl chlorides are reactive substances used in organic synthesis. They can react with amines to form sulfonamides, or with alcohols to form sulfonate esters .

Physical And Chemical Properties Analysis

Sulfonyl chlorides are typically colorless liquids or solids. They are generally soluble in organic solvents but react with water .

Aplicaciones Científicas De Investigación

Cellulose Derivatives Synthesis

Cellulose, the most abundant polymer on Earth, serves as a crucial raw material for diverse purposes. Researchers have explored its potential use in biofuel production and the paper industry. Additionally, cellulose derivatives—modified forms of cellulose—play a pivotal role in various industrial sectors. MMPSC has been employed in the synthesis of cellulose derivatives, particularly in ionic liquid (IL) media. These derivatives find applications in drug delivery, wound healing, and controlled release systems .

Organic Synthesis: Methoxymethyl Protection Group

MMPSC serves as a precursor for the methoxymethyl (MOM) protection group. In organic synthesis, protecting functional groups is essential to control reactivity during multi-step reactions. The MOM group shields specific sites on molecules, allowing selective transformations. Researchers have utilized MMPSC to introduce the MOM group, facilitating the synthesis of complex organic compounds .

Pyrrolidine Synthesis

MMPSC contributes to the synthesis of pyrrolidine derivatives. For instance, it can be used to protect diols during pyrrolidine formation. By reacting MMPSC with diols, followed by subsequent steps, researchers obtain fully protected pyrrolidines. These compounds have applications in medicinal chemistry and natural product synthesis .

Triphenylphosphonium Salt Chemistry

MMPSC contains a triphenylphosphonium moiety. Triphenylphosphonium salts exhibit interesting reactivity, including their use in organic transformations. Researchers have explored MMPSC-derived phosphonium salts for catalysis, antimicrobial agents, and bioactive compounds .

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(methoxymethyl)-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O3S/c1-9-3-6(13(7,10)11)5(8-9)4-12-2/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQCVMYAAZBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)

![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2460926.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2460936.png)

![N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2460938.png)